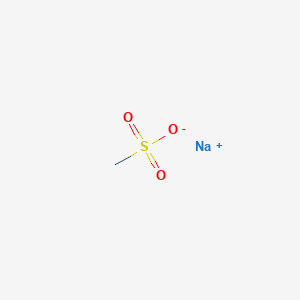

sodium;methanesulfonate

Description

BenchChem offers high-quality sodium;methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVTYAVXTDIPAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sodium Methanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) is the sodium salt of methanesulfonic acid. It is a white, crystalline, hygroscopic solid that is highly soluble in water.[1] This compound serves a variety of roles in research and industry, acting as a reagent, a counterion in pharmaceutical formulations, and a component in electroplating baths.[1] Its low toxicity and high solubility make it a valuable compound in numerous applications.[1] This guide provides an in-depth overview of the fundamental chemical, physical, and toxicological properties of sodium methanesulfonate, complete with detailed experimental protocols and data presented for clarity and comparability.

Chemical and Physical Properties

The fundamental properties of sodium methanesulfonate are summarized in the tables below. These properties are critical for its application in various scientific and industrial fields.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | sodium;methanesulfonate | [1] |

| Synonyms | Sodium mesylate, Methanesulfonic acid sodium salt | [1] |

| CAS Number | 2386-57-4 | [1] |

| Molecular Formula | CH₃NaO₃S | [1] |

| Molecular Weight | 118.09 g/mol | [2] |

| Canonical SMILES | CS(=O)(=O)[O-].[Na+] | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder/solid | [1] |

| Odor | Odorless | [3] |

| Melting Point | 17-19 °C | [4] |

| Boiling Point | 167 °C | [4] |

| Density | ~1.481 g/cm³ | [5] |

| pKa of Conjugate Acid (Methanesulfonic Acid) | -1.86 | [6] |

| Solubility | Soluble in water, alcohol, and ether. Insoluble in alkanes, benzene, and toluene. | [5][7] |

| Hygroscopicity | Hygroscopic | [1][3] |

Toxicology and Safety

Sodium methanesulfonate is generally considered to have low acute toxicity.[1] However, as with any chemical, appropriate handling and safety precautions are necessary.

Acute Toxicity

| Route of Exposure | Species | LD50/LC50 | Reference |

| Oral | Rat | No data available | [8][13] |

| Dermal | Rabbit | No data available | [13] |

| Inhalation | Rat | No data available | [13] |

Hazard Identification

According to GHS classifications found in various safety data sheets, sodium methanesulfonate may cause skin and serious eye irritation.[10][14] It may also cause respiratory irritation.[10][14]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical and toxicological properties of sodium methanesulfonate, based on OECD guidelines.

Determination of Melting Point (OECD Guideline 102)

This method describes the determination of the melting point of a substance.[15][16][17][18]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[16]

Apparatus:

-

Capillary tube apparatus (liquid bath or metal block)[16][17]

-

Thermometer calibrated to a recognized standard

-

Sample holder (capillary tubes)

Procedure:

-

Dry the finely powdered substance.

-

Introduce the substance into a capillary tube, sealed at one end, to a height of approximately 3 mm.

-

Compact the sample by tapping the tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of approximately 1 °C/min.

-

Record the temperature at which the substance begins to melt (onset of liquefaction) and the temperature at which it is completely melted. This range is the melting point.

Determination of Water Solubility (OECD Guideline 105)

This guideline outlines the flask method for determining the water solubility of substances.[19][20][21][22][23]

Principle: A specified amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[20]

Apparatus:

-

Shaking flask or vessel with a stirrer

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Centrifuge or filtration system

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, titration)

Procedure:

-

Add an excess amount of the solid sodium methanesulfonate to a known volume of water in the shaking flask.

-

Place the flask in the constant temperature bath and agitate until equilibrium is reached (preliminary tests can determine the required time).

-

Allow the solution to settle.

-

Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Determine the concentration of sodium methanesulfonate in the clear aqueous solution using a validated analytical method.

-

Perform at least three determinations.

Determination of Density (OECD Guideline 109)

This guideline provides methods for determining the density of solids.[24][25][26][27][28]

Principle: Density is the mass of a substance per unit volume. For solids, methods like the pycnometer or hydrostatic balance are commonly used.[25]

Apparatus (Pycnometer Method):

-

Pycnometer of a known volume

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Weigh the empty, clean, and dry pycnometer.

-

Introduce a known mass of sodium methanesulfonate into the pycnometer.

-

Fill the pycnometer with a liquid of known density in which the substance is insoluble (if applicable, otherwise a gas pycnometer is used).

-

Place the pycnometer in the constant temperature bath to reach thermal equilibrium.

-

Adjust the volume to the calibration mark and weigh the pycnometer with the substance and liquid.

-

Calculate the volume of the substance from the masses and the known density of the liquid.

-

The density is then calculated as the mass of the substance divided by its calculated volume.

Determination of Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method allows for the classification of a substance into a toxicity class based on a limited number of animal tests.[29]

Principle: A stepwise procedure is used where a group of animals is dosed at a defined level. The outcome (survival or death) determines the next step: dosing at a lower or higher fixed dose level, or cessation of testing.[29]

Animals:

-

Healthy, young adult rodents (usually rats), fasted before dosing.[30]

Procedure:

-

Starting Dose: Select a starting dose from the fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. For a substance with low expected toxicity, 2000 mg/kg is a common starting point.[30]

-

Dosing: Administer the substance by gavage to a group of three animals of a single sex (typically females).[30]

-

Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[30]

-

Decision Logic:

-

If no mortality occurs at the starting dose, and a higher toxicity classification is not warranted based on other effects, no further testing is needed.

-

If mortality occurs, the test is repeated at a lower dose level.

-

The classification is determined by the dose level at which mortality is observed.

-

Visualization of Chemical Relationship

The following diagram illustrates the simple acid-base relationship between methanesulfonic acid and its corresponding sodium salt, sodium methanesulfonate.

Conclusion

Sodium methanesulfonate is a well-characterized compound with a favorable safety profile and versatile applications in both research and industrial settings. This guide has provided a comprehensive overview of its core properties, including detailed experimental protocols for their determination. The structured presentation of data and methodologies aims to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 甲基磺酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. SODIUM METHANESULFONATE | 2386-57-4 [chemicalbook.com]

- 5. METHANESULFONIC ACID - Ataman Kimya [atamanchemicals.com]

- 6. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methanesulfonic acid | 75-75-2 [chemicalbook.com]

- 8. targetmol.com [targetmol.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemos.de [chemos.de]

- 12. tcichemicals.com [tcichemicals.com]

- 13. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

- 14. lobachemie.com [lobachemie.com]

- 15. oecd.org [oecd.org]

- 16. laboratuar.com [laboratuar.com]

- 17. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. filab.fr [filab.fr]

- 20. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 21. Water Solubility | Scymaris [scymaris.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. acri.gov.tw [acri.gov.tw]

- 26. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. researchgate.net [researchgate.net]

- 30. umwelt-online.de [umwelt-online.de]

The Genesis of a Versatile Counterion: An In-depth Technical Guide to the Early Studies and Discovery of Sodium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), the sodium salt of methanesulfonic acid, has emerged as a crucial entity in a multitude of scientific and industrial applications, most notably as a counterion in pharmaceutical formulations. Its inherent stability, high water solubility, and low toxicity have made it an attractive component in drug development. This technical guide delves into the foundational research that led to the discovery and characterization of sodium methanesulfonate, providing a comprehensive overview of its early synthesis, physicochemical properties, and the experimental methodologies that defined our initial understanding of this versatile compound.

I. Historical Context and Discovery

The journey to sodium methanesulfonate begins with the discovery of its parent acid, methanesulfonic acid (MSA). The pioneering work of German chemist Hermann Kolbe between 1842 and 1845 is credited with the first synthesis of MSA, which he initially named "methyl hyposulphuric acid".[1] Kolbe's synthesis was a multi-step process starting from carbon disulfide.

While a specific individual or a singular date for the initial discovery of sodium methanesulfonate is not widely credited in historical records, its synthesis became a logical extension of the broader exploration of sulfonic acid derivatives in the early 20th century.[2] The preparation of sodium methanesulfonate is a straightforward acid-base neutralization reaction, a fundamental chemical process that would have been readily accessible to chemists of that era.

II. Early Synthesis and Reaction Pathways

The primary method for the synthesis of sodium methanesulfonate in its early studies was the neutralization of methanesulfonic acid with a sodium base. The two most common approaches are detailed below.

A. Neutralization with Sodium Hydroxide (B78521)

This method involves the direct reaction of aqueous solutions of methanesulfonic acid and sodium hydroxide. The reaction is a classic acid-base neutralization, yielding sodium methanesulfonate and water.

B. Neutralization with Sodium Carbonate

An alternative method utilizes sodium carbonate as the base. This reaction also produces sodium methanesulfonate and water, with the additional byproduct of carbon dioxide gas.

III. Experimental Protocols

Based on the general descriptions from early 20th-century chemical literature, a representative experimental protocol for the synthesis of sodium methanesulfonate is detailed below.

Objective: To synthesize sodium methanesulfonate via the neutralization of methanesulfonic acid with sodium hydroxide.

Materials:

-

Methanesulfonic acid (CH₃SO₃H)

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

pH indicator (e.g., litmus (B1172312) paper or a suitable indicator of the era)

-

Ethanol (B145695) (for crystallization)

-

Standard laboratory glassware (beaker, flask, stirring rod, etc.)

-

Heating apparatus (e.g., water bath or Bunsen burner)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

IV. Early Characterization and Physicochemical Properties

Early studies of sodium methanesulfonate focused on establishing its fundamental physical and chemical properties. It was characterized as a white, crystalline solid with a slight hygroscopic nature.[2] Its high solubility in polar solvents like water and alcohols was also a key identified characteristic.[2]

The following table summarizes the quantitative data available from early and modern chemical literature.

| Property | Value | Reference(s) |

| Molecular Formula | CH₃NaO₃S | [3][4] |

| Molecular Weight | 118.09 g/mol | [3][4] |

| Appearance | White crystalline powder | [2][5] |

| Melting Point | 17-19 °C | [6] |

| Boiling Point | 167 °C | [6] |

| Density | 1.481 g/cm³ | [6] |

| Water Solubility | Highly soluble; 1 x 10⁶ mg/L at 20 °C | [2] |

| Solubility in other solvents | Soluble in alcohol and ether. | [6] |

| Hygroscopicity | Slightly hygroscopic | [2] |

V. Early Biological and Pharmacological Investigations

Initial investigations into the biological effects of sodium methanesulfonate were limited. It was generally considered to have low acute toxicity.[2] Its primary role in the pharmaceutical field emerged later, where it is now widely used as a counterion to improve the solubility and stability of active pharmaceutical ingredients (APIs). The selection of a suitable salt form is a critical step in drug development, and the favorable properties of the methanesulfonate anion have made it a common choice.

VI. Conclusion

The early studies of sodium methanesulfonate, stemming from the foundational work on methanesulfonic acid by Hermann Kolbe, laid the groundwork for its eventual widespread use. While the initial discovery of the sodium salt was a seemingly straightforward application of acid-base chemistry in the early 20th century, the characterization of its physical and chemical properties revealed a compound of significant utility. The high solubility, stability, and low toxicity identified in these early investigations are the very properties that make sodium methanesulfonate an invaluable tool for modern researchers, scientists, and drug development professionals. This guide provides a technical overview of this foundational knowledge, offering a historical and scientific context for the continued and expanding applications of this important chemical entity.

References

- 1. Methanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy Sodium methanesulfonate | 2386-57-4 [smolecule.com]

- 4. SODIUM METHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 5. Sodium methanesulfonate | CH3NaO3S | CID 638112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SODIUM METHANESULFONATE CAS#: 2386-57-4 [m.chemicalbook.com]

The Evolving Role of Sodium Methanesulfonate in Modern Synthetic Chemistry: A Technical Guide

For Immediate Release

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), a simple and highly soluble organosulfur salt, has long been utilized in various industrial applications, including electroplating and as a surfactant.[1][2] However, recent advancements in synthetic organic chemistry have shed new light on this unassuming reagent, revealing its pivotal role in the development of novel and efficient chemical transformations. This technical guide provides an in-depth analysis of the emerging applications of sodium methanesulfonate, with a particular focus on its function in palladium-catalyzed cross-coupling reactions and the synthesis of ionic liquids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions: The Advent of Methanesulfonate Precatalysts

The methanesulfonate anion has become a key component in a new generation of highly efficient palladium precatalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] Developed by the Buchwald group, these N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts offer significant advantages in terms of stability, ease of handling, and catalytic activity.[3]

Precatalyst Activation and Catalytic Cycle

The general structure of these precatalysts features a palladacycle with a methanesulfonate counter-ion. The activation of the precatalyst is initiated by a base, leading to the formation of the active Pd(0) species that enters the catalytic cycle.

Experimental Protocols

1.2.1. Synthesis of N-Methyl-2-aminobiphenylpalladium Methanesulfonate Precatalyst

This protocol is adapted from the procedure reported by Bruno, N. C.; Niljianskul, N.; and Buchwald, S. L. in J. Org. Chem. 2014, 79 (9), 4161–4166.[3]

-

Step 1: Synthesis of N-Methyl-2-aminobiphenyl: To a solution of 2-aminobiphenyl (B1664054) in THF at 0 °C, add n-butyllithium (1.05 equiv) slowly. Stir the resulting yellow solution for 1 hour at 0 °C. Add iodomethane (B122720) (1.01 equiv) slowly, allowing the reaction to warm to room temperature. After quenching with water, extract the product with an organic solvent, dry, and concentrate to obtain N-methyl-2-aminobiphenyl.

-

Step 2: Formation of the Palladacycle: In a round-bottomed flask, dissolve N-methyl-2-aminobiphenyl (1.00 equiv) in THF. Add methanesulfonic acid (1.00 equiv) and stir for 15 minutes. Add palladium(II) acetate (B1210297) (1.00 equiv) and heat the mixture at 50 °C for 45 minutes. The resulting palladium methanesulfonate dimer is used in the next step without further purification.

-

Step 3: Ligand Exchange: To the solution of the palladium dimer, add the desired phosphine (B1218219) ligand (e.g., XPhos, 1.00 equiv) and stir at room temperature. The precatalyst can be isolated by precipitation and filtration.

1.2.2. General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling using the N-methyl-2-aminobiphenylpalladium methanesulfonate precatalyst.[3]

-

To a screw-top test tube, add the palladium precatalyst (2 mol %), arylboronic acid (1.5 equiv), and the aryl halide (1.0 equiv, if solid).

-

Seal the tube, and evacuate and backfill with argon (repeat three times).

-

Add the aryl halide (if liquid), followed by anhydrous THF and a 0.5 M aqueous solution of K₃PO₄.

-

Stir the reaction mixture vigorously at room temperature for the specified time.

-

Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Data Presentation

| Entry | Aryl Halide | Arylboronic Acid | Precatalyst (mol %) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | 2 | 0.5 | 95 |

| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 2 | 0.5 | 98 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3,5-Dimethylphenylboronic acid | 2 | 1 | 96 |

| 4 | 2-Bromopyridine | 4-tert-Butylphenylboronic acid | 2 | 0.5 | 92 |

Table 1: Representative yields for Suzuki-Miyaura coupling reactions using an N-substituted 2-aminobiphenylpalladium methanesulfonate precatalyst. Data adapted from J. Org. Chem. 2014, 79 (9), 4161–4166.[3]

Synthesis of Ionic Liquids

Sodium methanesulfonate serves as a readily available and cost-effective precursor for the synthesis of methanesulfonate-based ionic liquids. These ionic liquids are gaining attention as green solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties.[5] A prominent example is 1-ethyl-3-methylimidazolium (B1214524) methanesulfonate ([EMIM][MeSO₃]).

Synthesis of 1-Ethyl-3-methylimidazolium Methanesulfonate

The synthesis of [EMIM][MeSO₃] can be achieved through various methods, including a metathesis reaction from 1-ethyl-3-methylimidazolium chloride.[1]

Experimental Protocol

The following is a representative protocol for the synthesis of 1-ethyl-3-methylimidazolium methanesulfonate.[1]

-

In a sealed reaction vessel, combine 1-ethyl-3-methylimidazolium chloride and dimethyl sulfite under a nitrogen atmosphere.

-

Heat the mixture to 110-115 °C with stirring for 72 hours.

-

Monitor the reaction progress by NMR spectroscopy.

-

Upon completion, remove volatile components under vacuum at 115 °C to yield the final product as a liquid.

Data Presentation

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₃S |

| Molecular Weight | 206.26 g/mol |

| Appearance | Light yellow viscous liquid |

| Melting Point | 24 °C |

| Density | 1.24 g/cm³ (at 23 °C) |

| Viscosity | 135 cP (at 25 °C) |

| Purity | >99% |

Table 2: Physicochemical properties of 1-ethyl-3-methylimidazolium methanesulfonate.

Other Investigated Roles of Sodium Methanesulfonate

While the applications in palladium catalysis and ionic liquid synthesis are well-documented, research into other uses of sodium methanesulfonate is ongoing.

-

Polymer Membrane Synthesis: Sodium methanesulfonate has been investigated as a potential additive in the casting solutions for preparing polymer membranes via phase inversion.[6][7][8] The inclusion of salts can influence the thermodynamics and kinetics of phase separation, thereby affecting the final membrane morphology, porosity, and performance. However, detailed and specific protocols for the use of sodium methanesulfonate in this context are not as established as for the applications mentioned above.

-

Reagent in Organic Synthesis: Sodium methanesulfonate can act as a mild acid catalyst or a nucleophile in various organic reactions.[2] Its high solubility in polar solvents makes it a convenient reagent in these contexts.

Conclusion

Sodium methanesulfonate is emerging as a valuable and versatile tool in modern organic synthesis. Its role as a key component in advanced palladium precatalysts has enabled milder and more efficient cross-coupling reactions, which are fundamental to drug discovery and materials science. Furthermore, its use as a precursor for ionic liquids highlights its potential in the development of greener chemical processes. As research continues, it is anticipated that the full scope of sodium methanesulfonate's utility in novel chemical reactions will be further elucidated, offering new opportunities for innovation in the chemical sciences.

References

- 1. 1-ETHYL-3-METHYLIMIDAZOLIUM METHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. Effect of Non-Solvent Additives to the Casting Solution on the Structure and Properties of Polyethersulfone UF Membranes [msrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of a Polymer Additive in Casting Solution in Preparation of Phase Inversion Polysulfone Membranes | Semantic Scholar [semanticscholar.org]

Sodium Methanesulfonate: A Precursor in the Synthesis of Key Methylating and Methanesulfonylating Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) is a highly water-soluble, non-toxic organic salt. While its direct application as a methylating or methanesulfonylating agent in organic synthesis is limited due to the low nucleophilicity of the methanesulfonate anion, it serves as a stable, readily available, and cost-effective precursor for the synthesis of more reactive C1 building blocks. This technical guide elucidates the role of sodium methanesulfonate as a foundational material for generating key reagents such as methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate. Detailed experimental protocols for these transformations and the subsequent application of these derivatives in organic synthesis, including O-, N-, and S-alkylation as well as mesylation reactions, are provided. All quantitative data is summarized for clear comparison, and synthetic pathways are illustrated with diagrams to facilitate understanding.

The Role of Sodium Methanesulfonate in Synthesis: A Precursor Perspective

The methanesulfonate anion (mesylate, MsO⁻) is an excellent leaving group in nucleophilic substitution reactions, a property that stems from the resonance stabilization of the negative charge across the three oxygen atoms. This inherent stability, however, also means it is a weak nucleophile, rendering sodium methanesulfonate itself generally unreactive for direct methylation or methanesulfonylation of organic substrates under standard conditions.

Its primary value in organic synthesis lies in its utility as a starting material for the production of highly reactive intermediates. The following sections detail the synthetic pathways from sodium methanesulfonate to these valuable reagents.

Synthetic Pathways Originating from Sodium Methanesulfonate

The conversion of sodium methanesulfonate into more synthetically useful reagents is a key strategy for leveraging this stable salt. The primary transformations involve the generation of methanesulfonic acid, which can then be converted into methanesulfonyl chloride and methyl methanesulfonate.

Synthesis of Methanesulfonic Acid from Sodium Methanesulfonate

Methanesulfonic acid can be prepared from its sodium salt by treatment with a strong acid, such as hydrogen chloride, in an alcoholic solvent. The insolubility of the resulting sodium chloride facilitates its removal.

Experimental Protocol:

A detailed procedure is outlined in patent CN103113267A.[1]

-

Reaction Setup: A three-necked flask is charged with dried sodium methanesulfonate (118 g), ethanol (200 mL), and cyclodextrin (B1172386) (1 g) as a catalyst. The mixture is stirred.

-

Acidification: Hydrogen chloride gas is bubbled through the suspension. The rate is controlled to ensure complete absorption by the ethanol. The reaction temperature is maintained below 60 °C using a cold water bath.

-

Reaction Completion: HCl gas is added until the amount is 1.2 times the molar equivalent of sodium methanesulfonate. The reaction mixture is then heated to reflux for 1 hour.

-

Work-up: The mixture is cooled to 30 °C, and the precipitated sodium chloride is removed by vacuum filtration.

-

Isolation: The ethanol is removed from the filtrate by distillation under reduced pressure (temperature < 110 °C) to yield methanesulfonic acid.

Quantitative Data:

| Reactant | Moles | Catalyst | Solvent | Yield (%) | Reference |

| Sodium Methanesulfonate | 1.0 | Cyclodextrin (1g) | Ethanol | 95.13 | [1] |

| Sodium Methanesulfonate | 1.5 | Cyclodextrin (1.5g) | Ethanol | 96.18 | [1] |

Synthesis of Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a key reagent for converting alcohols into good leaving groups (mesylates). It can be synthesized from either sodium methanesulfonate directly or from methanesulfonic acid.

A solvent-free method provides a high-yielding route to methanesulfonyl chloride.

Experimental Protocol:

As described in patent CN102584645A.[2]

-

Reaction Setup: Dried sodium methanesulfonate (100 g, 0.847 mol) and pyridine (B92270) (3 g) are placed in a flask. Thionyl chloride (122 g, 1.025 mol) is added.

-

Reaction Conditions: The mixture is stirred, and the temperature is slowly raised from 20 °C to 70 °C over 3.5 hours. The reaction is maintained at this temperature until no more gas is evolved.

-

Work-up: After cooling to room temperature, an ice-water mixture (160 mL) is added to dissolve the solid byproducts. The layers are separated.

-

Isolation: The lower organic layer is heated under reduced pressure (40 °C, 0.099 MPa) to remove residual volatiles, yielding pure methanesulfonyl chloride.

Quantitative Data:

| Reactant | Moles | Reagent | Yield (%) | Purity (%) | Reference |

| Sodium Methanesulfonate | 0.847 | Thionyl Chloride | 88 | 98.6 | [2] |

A classic and reliable method for preparing methanesulfonyl chloride is the reaction of methanesulfonic acid with thionyl chloride.

Experimental Protocol:

Adapted from Organic Syntheses.[3]

-

Reaction Setup: A flask is charged with methanesulfonic acid (105 mL, 1.5 mol).

-

Reagent Addition: The acid is heated to 95 °C on a steam bath, and thionyl chloride (146 mL, 2.0 mol) is added over 4 hours.

-

Reaction Completion: The temperature is maintained at 95 °C for an additional 3.5 hours after the addition is complete.

-

Isolation: The product is distilled under reduced pressure. The fraction boiling at 64–66 °C/20 mmHg is collected.

Quantitative Data:

| Reactant | Moles | Reagent | Yield (%) | Boiling Point | Reference |

| Methanesulfonic Acid | 1.5 | Thionyl Chloride | 71–83 | 64–66 °C/20 mmHg | [3] |

Synthesis of Methyl Methanesulfonate

Methyl methanesulfonate (MMS) is a potent methylating agent. It can be formed by the reaction of methanesulfonic acid with methanol. This reaction is an equilibrium process, and its extent is influenced by temperature and the presence of water.

Experimental Protocol:

Based on studies of its formation.[4][5]

-

Reaction Setup: A methanolic solution of methanesulfonic acid (approx. 1 M) is prepared.

-

Reaction Conditions: The solution is sealed in a vial and incubated at a constant temperature (e.g., 40-70 °C).

-

Monitoring: The formation of methyl methanesulfonate is monitored over time by a suitable analytical method such as GC-MS.

Quantitative Data:

The formation of MMS is an equilibrium process. The maximum conversion is typically low under these conditions but sufficient to be a concern for genotoxic impurities in pharmaceutical manufacturing.

| Reactant | Solvent | Temperature (°C) | Max. Conversion (%) | Reference |

| Methanesulfonic Acid | Methanol | 70 | ~0.35 | [5] |

Applications of Sodium Methanesulfonate Derivatives in Organic Synthesis

The true value of sodium methanesulfonate as a precursor is realized through the synthetic utility of its derivatives, methanesulfonyl chloride and methyl methanesulfonate.

Mesylation of Alcohols using Methanesulfonyl Chloride

The conversion of an alcohol's hydroxyl group into a mesylate is a fundamental transformation that makes it an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[6]

General Experimental Protocol:

-

Reaction Setup: The alcohol (1.0 eq) is dissolved in anhydrous dichloromethane (B109758) (DCM) to form an approximately 0.2 M solution in a round-bottom flask under an inert atmosphere. Triethylamine (1.5 eq) is added.

-

Reagent Addition: The mixture is cooled to 0 °C in an ice bath. Methanesulfonyl chloride (1.1-1.2 eq) is added dropwise.

-

Reaction: The reaction is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for 1-2 hours, or until completion as monitored by TLC.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with ice-cold water, cold 10% HCl, saturated NaHCO₃, and brine.

-

Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude mesylate, which is often pure enough for the next step.

Quantitative Data for Mesylation of Alcohols:

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | Triethylamine | DCM | 0 to RT | 1-3 | >95 | [6][7] |

| Secondary Alcohol | Triethylamine | DCM | 0 to RT | 2-5 | 90-95 | [6] |

| Phenol | Triethylamine | Ethyl Acetate | RT | 0.2 | >95 |

Alkylation Reactions using Methyl Methanesulfonate

Methyl methanesulfonate (MMS) is a potent SN2 methylating agent for a variety of nucleophiles.[8] Due to its toxicity and genotoxic potential, it should be handled with appropriate safety precautions.

General Experimental Protocol:

-

Base Treatment: The phenol (1.0 eq) is dissolved in a suitable solvent like acetone (B3395972) or DMF. A base such as potassium carbonate (1.5 eq) is added, and the mixture is stirred.

-

Alkylation: Methyl methanesulfonate (1.1 eq) is added, and the reaction mixture is heated (e.g., to 50-80 °C) until the starting material is consumed (monitored by TLC).

-

Work-up: The mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

General Experimental Protocol:

-

Reaction Setup: The amine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile (B52724) or DMF. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq) is added.

-

Alkylation: Methyl methanesulfonate (1.1 eq) is added, and the reaction is stirred at room temperature or with gentle heating.

-

Work-up and Isolation: The work-up is similar to the O-alkylation procedure, involving removal of salts, extraction, and purification of the N-methylated product.

General Experimental Protocol:

-

Thiolate Formation: The thiol (1.0 eq) is dissolved in a solvent such as ethanol or DMF. A base like sodium hydroxide (B78521) or sodium ethoxide (1.05 eq) is added to form the thiolate anion.

-

Alkylation: Methyl methanesulfonate (1.05 eq) is added to the solution, and the reaction is typically stirred at room temperature.

-

Work-up and Isolation: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting thioether is purified as needed.

Quantitative Data for Alkylation with Methyl Methanesulfonate (Illustrative):

| Nucleophile | Substrate Example | Base | Solvent | Yield (%) |

| Phenol | 4-Methoxyphenol | K₂CO₃ | Acetone | >90 |

| Amine | Aniline | DIPEA | ACN | 85-95 |

| Thiol | Thiophenol | NaOH | EtOH | >95 |

Conclusion

Sodium methanesulfonate is a pivotal precursor in organic synthesis, not as a direct reactant, but as a stable and economical starting point for the synthesis of highly reactive and versatile C1 reagents. The pathways to methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate are well-established and high-yielding. The subsequent application of these derivatives in mesylation and methylation reactions is fundamental to modern organic synthesis, enabling a vast array of molecular transformations crucial for the pharmaceutical, agrochemical, and materials science industries. This guide provides the necessary technical details for researchers to effectively utilize sodium methanesulfonate as a strategic precursor in their synthetic endeavors.

References

- 1. CN103113267A - Method for preparing methanesulfonic acid from sodium methanesulfonate - Google Patents [patents.google.com]

- 2. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pqri.org [pqri.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]

- 8. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Sodium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sodium methanesulfonate (B1217627) (CH₃SO₃Na), a compound of significant interest in the pharmaceutical and chemical industries. This document consolidates critical data on its behavior in various solvents and under different environmental conditions, offering valuable insights for formulation development, chemical synthesis, and analytical method development.

Physicochemical Properties

Sodium methanesulfonate is a white, crystalline, and odorless solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] Its non-steroidal anti-inflammatory properties have also been noted.

Solubility Profile

Sodium methanesulfonate exhibits high solubility in polar solvents, a characteristic attributed to its ionic nature.[1] It is particularly soluble in water, with a reported solubility of 1x10⁶ mg/L at 20°C, which can be considered miscible.[1] While specific quantitative data for all common solvents is not extensively published, its qualitative solubility in various media is well-documented.

Table 1: Quantitative Solubility of Sodium Methanesulfonate

| Solvent | Temperature (°C) | Solubility (wt %) | Reference |

| Water | 20 | Miscible (1x10⁶ mg/L) | [1] |

| Hexane | 26-28 | 0 | [1] |

| Benzene | 26-28 | 1.5 | [1] |

| Methylcyclopentane | 26-28 | 0 | [1] |

| Toluene | 26-28 | 0.38 | [1] |

| o-Chlorotoluene | 26-28 | 0.23 | [1] |

| Ethyl disulfide | 26-28 | 0.47 | [1] |

Predicted solubility values of 115.0 mg/mL (0.974 mol/L) and 117.0 mg/mL (0.989 mol/L) have also been reported, although the specific solvent was not indicated.[5]

Qualitative Solubility:

Sodium methanesulfonate is also described as being soluble in:

Stability Profile

Sodium methanesulfonate is a remarkably stable compound under a wide range of conditions. Its stability is a key attribute for its use in pharmaceutical formulations and chemical processes.

3.1. Thermal Stability

The methanesulfonate anion is highly resistant to thermal degradation. Studies have shown that it is stable up to 315°C even in the presence of a strong base.[6][7] TGA analysis of related metal methanesulfonates indicates that decomposition onsets are generally above 400°C.[8][9]

3.2. pH Stability and Hydrolysis

The carbon-sulfur bond in the methanesulfonate ion is highly stable and resistant to cleavage.[6] Consequently, sodium methanesulfonate is exceptionally stable in aqueous solutions across a wide pH range, from acidic to strongly alkaline conditions, and is highly resistant to hydrolysis.[6][7]

3.3. Hygroscopicity

Sodium methanesulfonate is hygroscopic and will absorb moisture from the air.[1][2][3][4] It has been observed to undergo deliquescence, the process of dissolving in absorbed atmospheric moisture, at a relative humidity (RH) of approximately 69-71%.[2][10] In mixed particles with sodium chloride, the sodium methanesulfonate component takes up water at around 69% RH.[2][10][11]

3.4. Incompatibilities

The primary chemical incompatibility of sodium methanesulfonate is with strong oxidizing agents.[6]

Table 2: Summary of Stability Characteristics

| Condition | Observation | Reference |

| Thermal | Stable up to 315°C in strong base. Decomposition of related salts >400°C. | [6][7][8][9] |

| pH/Hydrolysis | Highly resistant to hydrolysis across a wide pH range. | [6][7] |

| Hygroscopicity | Hygroscopic; deliquesces at ~69-71% RH. | [1][2][3][4][10] |

| Chemical | Incompatible with strong oxidizing agents. | [6] |

| Storage | For optimal stability, store in tightly sealed containers at room temperature, protected from extreme temperatures and direct sunlight. For long-term storage of the solid, refrigeration (2-8°C) is recommended. | [6] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the solubility and stability of any compound. Below are generalized methodologies for key experiments.

4.1. Solubility Determination

Two common methods for solubility assessment are the kinetic and thermodynamic (shake-flask) assays.

4.1.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess solubility.

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.

-

Methodology:

-

Prepare a stock solution of sodium methanesulfonate in DMSO.

-

Add a small volume of the stock solution to a microtiter plate.

-

Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells.

-

Mix and incubate for a specified period (e.g., 2 hours) at a controlled temperature.

-

Analyze for precipitation using nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[12][13][14][15][16]

-

4.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard".

-

Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then measured.

-

Methodology:

-

Add an excess of solid sodium methanesulfonate to a vial containing the solvent of interest.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Determine the concentration of sodium methanesulfonate in the clear supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[14][16][17][18][19][20]

-

4.2. Stability Testing

Stability testing is crucial to establish the shelf-life and appropriate storage conditions for a substance. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[21][22]

4.2.1. Forced Degradation (Stress) Studies

These studies are designed to identify potential degradation products and pathways.

-

Principle: The compound is subjected to conditions more severe than accelerated stability testing to induce degradation.

-

Methodology:

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[21]

-

Humidity Stress: Expose the solid compound to high humidity levels (e.g., ≥75% RH).[21]

-

pH Stress (Hydrolysis): Dissolve the compound in aqueous solutions across a wide pH range (e.g., pH 2, 7, 10) and monitor for degradation over time.

-

Oxidative Stress: Expose the compound in solution to an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose the solid or dissolved compound to light according to ICH Q1B guidelines.[21]

-

Analysis: Utilize a stability-indicating analytical method, typically HPLC, to separate and quantify the parent compound and any degradation products.[23][24][25][26]

-

4.2.2. Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life.

-

Principle: The compound is stored under defined temperature and humidity conditions for a specified duration.

-

Methodology:

-

Store samples of sodium methanesulfonate under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[22]

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[27]

-

Analyze the samples for relevant quality attributes using a validated stability-indicating method.[28]

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like sodium methanesulfonate.

Caption: Workflow for solubility and stability assessment.

Conclusion

Sodium methanesulfonate is a highly water-soluble and stable compound. Its resistance to thermal and hydrolytic degradation makes it a robust candidate for various applications in the pharmaceutical and chemical fields. Understanding its solubility in different solvent systems and its behavior under stress conditions is paramount for successful product development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. SODIUM METHANESULFONATE CAS#: 2386-57-4 [m.chemicalbook.com]

- 4. SODIUM METHANESULFONATE | 2386-57-4 [chemicalbook.com]

- 5. 2386-57-4 | Sodium methanesulfonate | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. benchchem.com [benchchem.com]

- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. evotec.com [evotec.com]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. database.ich.org [database.ich.org]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 23. ijpsr.com [ijpsr.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 26. scispace.com [scispace.com]

- 27. pharmabeginers.com [pharmabeginers.com]

- 28. scribd.com [scribd.com]

The Hygroscopic Nature of Sodium Methanesulfonate: An In-depth Technical Guide for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of sodium methanesulfonate (B1217627) (CH₃SO₃Na) and its significant implications in the pharmaceutical industry. Understanding and controlling the moisture sorption properties of this widely used salt is critical for ensuring the stability, efficacy, and quality of drug products. This document details the quantitative hygroscopic characteristics of sodium methanesulfonate, outlines the experimental protocols for its assessment, and discusses the resulting challenges and mitigation strategies in drug formulation and development.

Understanding the Hygroscopicity of Sodium Methanesulfonate

Sodium methanesulfonate is recognized for its slight hygroscopic properties.[1] Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This property is primarily dictated by the material's chemical structure, crystallinity, and the ambient temperature and relative humidity (RH). For a pharmaceutical ingredient, excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes.

Quantitative Hygroscopic Data

The hygroscopic behavior of sodium methanesulfonate has been characterized by its deliquescence relative humidity (DRH), which is the RH at which the solid material begins to dissolve by absorbing atmospheric moisture.[2] Below this critical RH, the material will not readily absorb water from the air.

Several studies have quantified the hygroscopic properties of sodium methanesulfonate:

| Parameter | Value | Temperature (°C) | Reference |

| Deliquescence Relative Humidity (DRH) | 70-71% | 15-35 | Guo et al. (2020)[1][2] |

| Deliquescence Relative Humidity (DRH) | 60-70% | Not Specified | Peng and Chan (2001)[2] |

| Deliquescence of CH₃SO₃Na shell in mixed particles | ~69% | Not Specified | Liu et al. (2011)[2][3][4] |

| Mass change at 90% RH (relative to <1% RH) | 4.002 ± 0.053 | 25 | Guo et al. (2020)[1][5] |

| Hygroscopic Growth Factor at 90% RH | 1.48 ± 0.02 | Room Temperature | Guo et al. (2020)[1][5] |

Implications for Drug Development and Formulation

The hygroscopic nature of sodium methanesulfonate presents several challenges throughout the drug development lifecycle, from early-stage formulation to manufacturing and storage.[6]

Physical Stability

Moisture uptake can induce physical changes in the solid-state properties of a drug substance or formulation, including:

-

Caking and Poor Flow: The absorption of water can lead to the formation of liquid bridges between particles, resulting in clumping and reduced powder flowability. This can cause significant issues during manufacturing processes such as blending, hopper flow, and die filling.[6]

-

Changes in Crystal Structure: Moisture can induce polymorphic transformations or the formation of hydrates, which can alter the drug's solubility, dissolution rate, and bioavailability.[6]

-

Deliquescence: Above its critical relative humidity, sodium methanesulfonate will deliquesce, leading to a complete loss of the solid form and potentially causing dose uniformity issues and accelerated degradation.[6]

Chemical Stability

The presence of absorbed water can accelerate chemical degradation pathways, particularly for moisture-sensitive active pharmaceutical ingredients (APIs). Water can act as a reactant in hydrolysis reactions or as a plasticizer, increasing molecular mobility and facilitating degradation reactions.[6]

Manufacturing and Storage

The hygroscopicity of sodium methanesulfonate necessitates controlled environmental conditions during manufacturing and storage to prevent moisture-induced quality issues. This often requires:

-

Low Humidity Manufacturing Environments: Processing in areas with controlled low relative humidity to minimize moisture uptake.

-

Protective Packaging: Use of packaging materials with a high moisture barrier, such as blister packs with aluminum foil or glass and high-density polyethylene (B3416737) (HDPE) bottles with desiccants.[7]

The following diagram illustrates the logical relationship between the hygroscopic nature of sodium methanesulfonate and its implications in drug development.

Experimental Protocols for Hygroscopicity Assessment

A thorough understanding of the hygroscopic properties of sodium methanesulfonate is achieved through well-defined experimental protocols. Dynamic Vapor Sorption (DVS) is a primary technique used for this purpose.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature. This allows for the determination of moisture sorption isotherms, which are graphical representations of the relationship between water content and water activity (or RH).

Objective: To determine the moisture sorption and desorption characteristics of sodium methanesulfonate, including the deliquescence relative humidity (DRH).

Apparatus: A Dynamic Vapor Sorption (DVS) instrument equipped with a microbalance.

Methodology:

-

Sample Preparation: A small amount of the sodium methanesulfonate sample (typically 5-15 mg) is placed in the DVS sample pan.[8]

-

Drying: The sample is initially dried in the DVS chamber by exposing it to a stream of dry nitrogen (0% RH) at a defined temperature (e.g., 25°C) until a stable mass is achieved.[8] This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[8] At each RH step, the sample mass is allowed to equilibrate. The instrument continuously monitors the mass until the change in mass over time ( dm/dt ) is below a specified threshold.

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.[8]

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate the sorption and desorption isotherms. The DRH is identified as the RH at which a sharp increase in mass is observed, indicating the onset of deliquescence.

The following diagram illustrates a typical experimental workflow for DVS analysis.

Conclusion

The hygroscopic nature of sodium methanesulfonate is a critical physicochemical property that must be thoroughly characterized and managed during pharmaceutical development. With a deliquescence relative humidity in the range of 60-71% RH, this excipient requires careful handling and formulation strategies to mitigate the risks of physical and chemical instability in the final drug product. The use of robust analytical techniques such as Dynamic Vapor Sorption is essential for generating the necessary data to inform formulation design, establish appropriate manufacturing and storage conditions, and ensure the overall quality and performance of the pharmaceutical product. By understanding and addressing the implications of its hygroscopicity, researchers and drug development professionals can effectively utilize sodium methanesulfonate in the creation of safe and stable medicines.

References

- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Internal Structure, Hygroscopic and Reactive Properties of Mixed Sodium Methanesulfonate-Sodium Chloride Particles | Journal Article | PNNL [pnnl.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmainfo.in [pharmainfo.in]

An In-depth Technical Guide to the Crystal Structure and Properties of Sodium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na), the sodium salt of methanesulfonic acid, is a white, crystalline, organosulfur compound.[1] It is recognized for its high solubility in aqueous solutions and its stability, making it a versatile compound in various scientific and industrial applications. In the pharmaceutical industry, it serves as a counterion for basic drug substances, enhancing their solubility and stability. This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of sodium methanesulfonate, complete with detailed experimental protocols and data presented for clarity and practical application in research and development.

Crystal Structure

The definitive crystal structure of sodium methanesulfonate was elucidated by Wei and Hingerty in 1981. Their single-crystal X-ray diffraction study revealed that sodium methanesulfonate crystallizes in the orthorhombic system, belonging to the space group Pbma.[2]

The asymmetric unit of the crystal structure contains 2.5 molecules. This arrangement includes one methanesulfonate anion situated on a crystallographic mirror plane and one sodium ion on a crystallographic twofold axis. The methanesulfonate anions exhibit approximate C₃ᵥ symmetry. The coordination environment of the sodium ions is noteworthy, with two distinct coordination geometries. Two of the sodium ions are each surrounded by six oxygen atoms in a distorted octahedral configuration. The third sodium ion is coordinated to eight oxygen atoms.[2]

Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbma | [2] |

| a | 17.0713(6) Å | [2] |

| b | 22.0217(6) Å | [2] |

| c | 5.6058(3) Å | [2] |

| V | 2107.4(1) ų | [2] |

| Z | 20 | [2] |

Physicochemical Properties

Sodium methanesulfonate is a white, odorless, crystalline solid that is hygroscopic in nature.[1][3]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | CH₃NaO₃S | [3] |

| Molecular Weight | 118.09 g/mol | [4] |

| Melting Point | 17-19 °C | [5] |

| Boiling Point | 167 °C | [5] |

| Density | 1.481 g/cm³ | [5] |

| Solubility | Soluble in water, alcohol, ether, hexane, benzene, methylcyclopentane, toluene, o-chlorotoluene, and ethyl disulfide. | [3] |

Spectroscopic Properties

Infrared (IR) Spectroscopy:

The IR spectrum of sodium methanesulfonate is characterized by strong absorptions corresponding to the vibrations of the sulfonate group and the methyl group.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3455 | O-H stretch (from absorbed water due to hygroscopicity) | [6] |

| ~1357 | Asymmetric S=O stretch | [6] |

| ~1173 | Asymmetric S=O stretch | [6] |

| ~1043 | Symmetric S=O stretch | [6] |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the sulfonate group.

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | C-H asymmetric stretch |

| ~2940 | C-H symmetric stretch |

| ~1420 | C-H deformation |

| ~1050 | S-O symmetric stretch |

| ~780 | C-S stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | D₂O | ~2.8 | singlet |

| ¹³C | D₂O | ~40 | singlet |

Experimental Protocols

Synthesis of Sodium Methanesulfonate

A common and straightforward method for the laboratory synthesis of sodium methanesulfonate is the neutralization of methanesulfonic acid with a sodium base.

Materials:

-

Methanesulfonic acid (CH₃SO₃H)

-

Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known amount of methanesulfonic acid in deionized water.

-

Slowly add a stoichiometric amount of sodium hydroxide solution (or sodium carbonate) to the stirred methanesulfonic acid solution. The reaction is exothermic, so the addition should be controlled to manage the temperature. If using sodium carbonate, effervescence will be observed due to the release of carbon dioxide.

-

Monitor the pH of the solution. Continue adding the base until the pH reaches approximately 7.

-

Once the neutralization is complete, the solution contains sodium methanesulfonate dissolved in water.

-

The crude product can be isolated by removing the water under reduced pressure using a rotary evaporator.

Crystallization of Sodium Methanesulfonate

Purification of the synthesized sodium methanesulfonate is typically achieved by recrystallization.

Procedure:

-

Dissolve the crude sodium methanesulfonate in a minimum amount of hot deionized water.

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in an ice bath.

-

Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any residual solvent.

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

Purity analysis of sodium methanesulfonate can be performed using HPLC.[7][8]

-

Column: A C18 reverse-phase column is typically used.[9]

-

Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) is suitable.[9]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be employed, as the methanesulfonate ion has weak UV absorbance.[9] Alternatively, a derivatization agent can be used to enhance UV detection.[10][11]

Thermal Analysis (TGA/DSC):

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.

-

TGA: TGA can be used to assess the presence of residual solvents or water and to determine the decomposition temperature of the salt.[12][13]

-

DSC: DSC is used to accurately determine the melting point and to study any phase transitions.[12][13]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of sodium methanesulfonate to its final characterization.

Caption: Workflow for the synthesis and characterization of sodium methanesulfonate.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na 5 (SO 3 CH 3 ) 4 (X) (X = BF 4 ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00223K [pubs.rsc.org]

- 3. Sodium methanesulfonate | CH3NaO3S | CID 638112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SODIUM METHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 5. SODIUM METHANESULFONATE | 2386-57-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Methanesulfonic acid sodium salt | IP9918 | CAS 2386-57-4 | LiChrom [lichrom.com]

- 8. chemicalworlds.com [chemicalworlds.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents [patents.google.com]

- 12. mt.com [mt.com]

- 13. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

An In-depth Technical Guide to the Toxicological Profile and Safety of Sodium Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data available for sodium methanesulfonate (B1217627) is limited, and this report reflects the current state of knowledge.

Executive Summary

Sodium methanesulfonate (CAS No. 2386-57-4) is the sodium salt of methanesulfonic acid. Despite its simple structure and use in chemical synthesis, a comprehensive toxicological profile for sodium methanesulfonate is not well-established in publicly available literature. The majority of safety data sheets indicate a lack of specific data for key toxicological endpoints, including carcinogenicity, genotoxicity, and reproductive toxicity. This guide synthesizes the limited available data and provides a qualitative assessment based on read-across from structurally related alkyl sulfonates. For many critical toxicological parameters, significant data gaps remain.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Sodium methanesulfonate | [1] |

| Synonyms | Sodium mesylate, Methanesulfonic acid sodium salt | [2] |

| CAS Number | 2386-57-4 | [2] |

| Molecular Formula | CH₃NaO₃S | [2] |

| Molecular Weight | 118.09 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Solubility | Highly soluble in water | [3] |

Non-Clinical Toxicology

A significant portion of the toxicological data for sodium methanesulfonate is unavailable. The following sections summarize the existing information and note the data gaps.

Acute Toxicity

Direct experimental data on the acute toxicity of sodium methanesulfonate is sparse. One safety data sheet provides limit dose information in rats, suggesting low acute toxicity via the oral and dermal routes.[4] An older in vivo screening study by the National Cancer Institute (NCI) in mice showed survival at doses up to 200 mg/kg, further supporting low acute toxicity.[5]

| Test | Species | Route | Dosing | Result | Reference |

| Acute Oral Toxicity | Rat (female) | Oral | Limit Test | LD₀ ≥ 2000 mg/kg bw | [4] |

| Acute Dermal Toxicity | Rat (male/female) | Dermal | Limit Test | LD₀ ≥ 2000 mg/kg bw | [4] |

| In vivo Screen | Mouse (CD2F1) | Intraperitoneal | Single injection | 100% survival at 200 mg/kg on day 5 | [5] |

Skin and Eye Irritation

Multiple sources classify sodium methanesulfonate as a skin and eye irritant.[2][3][6] The GHS classification provided in the ECHA C&L Inventory indicates "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) are hazards reported by a majority of notifiers.[6] Additionally, it is suggested that it "May cause respiratory irritation" (H335).[6]

Genotoxicity

There are no specific in vitro or in vivo genotoxicity studies available for sodium methanesulfonate. Safety data sheets consistently state that data on germ cell mutagenicity is not available.[2][7][8]

Read-Across Assessment: The broader category of alkyl sulfonates has been evaluated under the OECD SIDS (Screening Information Data Set) program. This assessment, which includes primary alkane sulfonates, concluded that this class of chemicals is not genotoxic.[9] This suggests a low potential for sodium methanesulfonate to be genotoxic. However, this is an inference based on structural similarity and not direct experimental evidence.

Carcinogenicity

There are no dedicated carcinogenicity studies on sodium methanesulfonate.[3][7][8]

Read-Across Assessment: The OECD SIDS assessment for the alkyl sulfates and alkane sulfonates category found no evidence of carcinogenicity.[9][10] Studies on secondary alkane sulfonate-sodium salts also showed no carcinogenic potential in rats and mice.[11] Based on this read-across, the carcinogenic potential of sodium methanesulfonate is expected to be low.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of sodium methanesulfonate have not been identified.[7][8]

Read-Across Assessment: The OECD SIDS report on alkyl sulfonates concluded that this category of substances is not toxic to reproduction or development.[9][10] Therefore, by analogy, sodium methanesulfonate is not expected to be a reproductive or developmental toxicant.

Ecotoxicology

Limited data is available on the ecotoxicological effects of sodium methanesulfonate.

| Test | Species | Duration | Result | Reference |

| Aquatic Invertebrate Toxicity | Daphnia magna | 48 hours | EC₅₀ = 260 mg/L | [4] |

| Algal Toxicity | Pseudokirchneriella subcapitata | 96 hours | EC₅₀ > 100 mg/L | [4] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME or toxicokinetic studies for sodium methanesulfonate were found in the public domain. As a highly water-soluble salt, it is expected to be readily absorbed after oral ingestion and rapidly excreted in the urine. Dermal absorption is likely to be poor.

Visualizations

Given the absence of specific mechanistic or experimental workflow data for sodium methanesulfonate, the following diagrams illustrate the logical processes and concepts applied in this toxicological overview.

Caption: Data availability for sodium methanesulfonate toxicology.

Caption: Read-across approach for assessing data gaps.

Conclusion

References

- 1. メタンスルホン酸ナトリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. In Vivo Screening Data Summary [dtp.cancer.gov]

- 6. Sodium methanesulfonate | CH3NaO3S | CID 638112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemos.de [chemos.de]

- 8. chemicalbook.com [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ewg.org [ewg.org]

- 11. Registration Dossier - ECHA [echa.europa.eu]

Methodological & Application

Sodium Methanesulfonate: A Versatile Supporting Electrolyte for Electrochemical Applications

Application Note AP-ELEC-2025-01

Introduction

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) is emerging as a highly effective and environmentally benign supporting electrolyte for a wide range of electrochemical applications. Derived from the strong organic acid, methanesulfonic acid (MSA), it offers a unique combination of high solubility, excellent thermal and electrochemical stability, and good conductivity.[1][2] These properties make it a compelling alternative to conventional supporting electrolytes, particularly in aqueous systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of sodium methanesulfonate in electrochemistry.

The methanesulfonate anion is notably stable against both hydrolysis and oxidation, contributing to a wide electrochemical window.[2][3] Furthermore, the high solubility of many metal methanesulfonate salts allows for the preparation of highly concentrated electrolyte solutions, which is advantageous in applications such as electrodeposition and redox flow batteries.[1][2]

Physicochemical Properties

Sodium methanesulfonate is a white, crystalline, and often hygroscopic solid that is highly soluble in water and other polar solvents.[4][5] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | CH₃SO₃Na | [4] |

| Molecular Weight | 118.09 g/mol | [5] |

| Appearance | White to almost white crystalline powder | [4] |

| Solubility in Water | High | [4][5] |

| Thermal Stability | Stable up to high temperatures | [3] |

| Electrochemical Stability | Wide electrochemical window in aqueous solution | [3] |

Key Advantages in Electrochemical Applications

The use of sodium methanesulfonate as a supporting electrolyte offers several distinct advantages over more traditional salts:

-

High Solubility of Metal Salts: Many metal methanesulfonate salts are highly soluble in aqueous solutions, enabling the formulation of concentrated electrolytes for applications like electroplating and battery technology.[1][2]

-

Wide Electrochemical Window: The methanesulfonate anion is electrochemically stable over a broad potential range, making it suitable for studying a variety of redox processes without interference from the electrolyte itself.[3]

-

"Green" Electrolyte: Methanesulfonic acid and its salts are considered more environmentally friendly alternatives to electrolytes based on fluoride, such as fluoroboric and fluorosilicic acids.[1]

-

High Conductivity: Aqueous solutions of methanesulfonates exhibit good ionic conductivity, which is crucial for minimizing iR drop and achieving efficient electrochemical reactions.[1][6]

-

Chemical and Thermal Stability: The methanesulfonate anion is resistant to hydrolysis and thermal decomposition, ensuring the longevity and reliability of the electrolyte solution.[2][3]

Applications

Sodium methanesulfonate is a versatile supporting electrolyte with applications in various fields of electrochemistry:

-

Electrodeposition: Due to the high solubility of metal methanesulfonate salts, it is an excellent supporting electrolyte for the electrodeposition of metals and alloys, such as tin and tin-lead solders.[4][7]

-

Redox Flow Batteries (RFBs): The stability and high solubility of metal complexes in methanesulfonate solutions are beneficial for the development of high-energy-density aqueous RFBs.[1]

-

Organic Electrochemistry: Its wide electrochemical window and inert nature make it a suitable supporting electrolyte for studying the electrochemical behavior of organic compounds.

-

Electrochemical Sensors: As an inert electrolyte, it can be used in the development of electrochemical sensors to provide a stable medium for analyte detection.

Data Presentation

Electrochemical Window

The electrochemical window of an electrolyte defines the potential range within which the electrolyte is electrochemically inert. For aqueous solutions, this window is typically limited by the hydrogen evolution reaction (HER) at cathodic potentials and the oxygen evolution reaction (OER) at anodic potentials. The methanesulfonate anion is known to be highly resistant to electrochemical oxidation. While the precise window for a neutral sodium methanesulfonate solution will depend on the electrode material and pH, the data for methanesulfonic acid (MSA) provides a strong indication of its stability. On a platinum working electrode, MSA has an electrochemical window extending from approximately -2 V to +2 V versus the standard hydrogen electrode (SHE).[3]

| Parameter | Value (vs. SHE) on Pt Electrode |